Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate
Description
Historical Development of Purine and Xanthine Research
Purine and xanthine research traces its origins to the 19th century, with the isolation of caffeine from tea leaves in 1819 by Friedlieb Runge, catalyzed by Johann Wolfgang von Goethe’s scientific curiosity. The foundational work on adenosine and ATP in the mid-20th century, notably by Geoffrey Burnstock, established purinergic signaling as a critical field in physiology and pharmacology. By the 1980s, Italian researchers formalized collaborative efforts through the Purine Club, fostering international networks that advanced studies on purine derivatives. Parallel developments in xanthine alkaloid research, such as theophylline’s isolation in 1888 and its subsequent use as a bronchodilator, highlighted the therapeutic potential of purine-based compounds. These milestones laid the groundwork for systematic derivatization of xanthine scaffolds to optimize pharmacological properties.
Emergence of Benzyl 2-(8-Bromo-3-Methyl-2,6-Dioxopurin-7-yl)Acetate in Scientific Literature
This compound (CAS 476297-52-6) first appeared in chemical databases in 2005, reflecting its synthesis as part of efforts to explore halogenated purine derivatives. Its structure combines a bromine atom at the C8 position, a methyl group at N3, and a benzyl acetate side chain at N7, distinguishing it from classical xanthines like caffeine or theophylline. Early studies focused on its synthetic accessibility via alkylation and bromination of xanthine precursors, with PubChem entries documenting its molecular formula (C₁₅H₁₃BrN₄O₄) and SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3). While direct therapeutic applications remain under investigation, its design aligns with medicinal chemistry strategies to enhance receptor selectivity and metabolic stability.
Positioning within Xanthine Scaffold Research
The compound occupies a niche in xanthine scaffold optimization, as reviewed by Singh et al. (2018), who emphasized structural diversification to improve bioactivity. Key modifications include:
| Modification Site | Functional Group | Therapeutic Rationale |
|---|---|---|
| C8 | Bromine | Enhances electrophilicity for covalent binding |
| N3 | Methyl | Stabilizes tautomeric forms |
| N7 | Benzyl acetate | Increases lipophilicity for membrane permeability |
Such modifications aim to exploit the xanthine core’s inherent affinity for adenosine receptors and phosphodiesterases while mitigating off-target effects. The benzyl acetate moiety, in particular, represents a departure from traditional alkyl or aryl substitutions, offering novel pharmacokinetic profiles.
Nomenclature Evolution in Purine-2,6-dione Derivatives
The systematic naming of purine-2,6-dione derivatives has evolved to reflect structural complexity. This compound adheres to IUPAC conventions, prioritizing substituent positions (C8 bromo, N3 methyl) and functional groups (N7 acetate). This contrasts with historical practices that used trivial names (e.g., “theobromine” for 3,7-dimethylxanthine). Standardization ensures clarity in patents and databases, as seen in its PubChem identifier (CID 4612922) and InChIKey (MSCGFHYFNVMFHJ-UHFFFAOYSA-N).
Research Significance in Medicinal Chemistry
This compound exemplifies the strategic functionalization of xanthines for targeted drug discovery. Its bromine atom may facilitate halogen bonding with biological targets, while the benzyl acetate group could modulate bioavailability. Current research priorities include:
- Cancer Therapeutics : Brominated purines show promise as kinase inhibitors or apoptosis inducers.
- Neurological Disorders : Xanthine derivatives are being evaluated for adenosine A₂ₐ receptor antagonism in Parkinson’s disease.
- Anti-Inflammatory Agents : The compound’s potential to inhibit phosphodiesterase-4 aligns with efforts to develop asthma therapies.
Properties
IUPAC Name |
benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-10(21)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGFHYFNVMFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate is a compound belonging to the purine family, characterized by its unique structure that includes a bromine atom at the 8-position and a methyl group at the 3-position of the purine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A brominated purine core which is crucial for its biological interactions.
- An acetate moiety that enhances its solubility and bioavailability.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research indicates that this compound acts as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of DPP-IV is significant for managing type 2 diabetes as it leads to increased levels of incretin hormones, which help regulate blood sugar levels. Similar compounds have shown promising results in enhancing insulin secretion and reducing blood glucose levels in preclinical studies.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The bromine atom may enhance binding affinity to biological targets through halogen bonding.
- The purine structure could mimic natural substrates involved in cellular processes, facilitating interactions with various enzymes and receptors.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other purine derivatives reveals insights into its potential efficacy:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-purin-8-yl)piperazin-1-yl)acetate | Contains a piperazine ring | Exhibits high selectivity for adenosine A2B receptors |
| Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-purine) | Similar bromo-substituted purine structure | Potential anti-inflammatory activity |
| 8-Methoxy-1,3-dimethyl-2,6-dioxo-purine derivatives | Various substitutions at different positions | Demonstrated significant analgesic effects |
These comparisons highlight how variations in substituents can significantly influence biological activities and therapeutic potentials .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research on purine derivatives provides valuable insights:
- DPP-IV Inhibitors : Research has shown that various purine derivatives exhibit DPP-IV inhibitory activity comparable to established medications used in diabetes management. This suggests that this compound may similarly contribute to glucose regulation .
- Analgesic Activity : A study evaluating new purine derivatives indicated significant analgesic effects in animal models. The strongest compounds were noted for their ability to suppress inflammatory markers such as TNF-alpha, which aligns with the proposed anti-inflammatory properties of this compound .
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate has been explored for its pharmacological properties, particularly as an antitumor agent. The compound's structure suggests it may interact with biological targets associated with cancer cell proliferation.
Case Study: Antitumor Activity
Research indicates that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of human cancer cells, possibly through the induction of apoptosis and inhibition of cell cycle progression .
Molecular Biology
The compound has potential applications in molecular biology as a tool for studying nucleic acid interactions. Its purine-like structure allows it to mimic natural nucleobases, which can be utilized in the design of nucleic acid analogs.
Application in Nucleic Acid Research
this compound can be incorporated into oligonucleotides to investigate binding affinities and stability against nucleases. This property is crucial for developing therapeutic oligonucleotides with enhanced resistance to enzymatic degradation .
Material Science
In material science, the compound's unique structural features may allow it to be used in the synthesis of novel materials with specific electronic or optical properties.
Potential in Organic Electronics
Research into organic semiconductors has identified purine derivatives as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties due to its electron-rich aromatic system .
Data Table: Summary of Applications
Comparison with Similar Compounds
Ethyl 2-[8-Bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetate
Structural Differences :
- Substituents : Contains 1,3-dimethyl groups vs. 3-methyl in the target compound.
- Ester Group : Ethyl ester vs. benzyl ester.
Functional Implications :
Benzyl Phenyl Acetate
Structural Differences :
- Core Structure : Lacks the purine scaffold; instead, it is a simple benzyl ester of phenylacetic acid.
Functional Implications :
- Physical properties such as boiling point (317–319°C) and solubility (33% in ethanol) provide a reference for benzyl ester behavior.
7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one
Structural Differences :
- Core Structure : Coumarin derivative with bromomethyl and acetyloxy substituents vs. bromopurine with an acetate ester.
Functional Implications :
- Bromination at position 4 in coumarin vs. position 8 in purine leads to divergent electronic effects. Coumarins typically exhibit anticoagulant activity, whereas purines target signaling pathways. The use of n-bromosuccinimide (NBS) and AIBN in synthesis highlights shared bromination methodologies .
Data Table: Key Properties and Activities
Research Findings and Implications
Pharmacological Potential
Physicochemical Properties
- The benzyl ester’s high boiling point (inferred from ) suggests thermal stability, advantageous for storage.
Q & A
Q. How to design stability-indicating assays for long-term pharmacological studies?
- Methodological Answer: Use accelerated stability testing (40°C/75% RH, 3 months) with UPLC-MS/MS monitoring. Quantify degradation products (e.g., 3-methylxanthine from purine ring hydrolysis) and correlate with bioactivity loss .
Critical Analysis of Evidence Contradictions
- Purification Challenges : While recommends recrystallization from ethyl acetate, suggests ionic liquid-mediated phase separation. Researchers should test both methods based on byproduct solubility profiles.
- Toxicity Data : reports acute toxicity (LD >2000 mg/kg), but chronic aquatic toxicity (H412) in requires strict waste disposal protocols to mitigate environmental risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
